4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (ATP) is an important intermediate of many organic synthesis processes. It has a wide range of applications in both industrial and academic research, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds. ATP is also used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions. In addition, ATP has been studied for its potential biological activities, such as its ability to act as an antioxidant and to modulate the expression of certain genes.
Scientific Research Applications
Antimicrobial Applications :
- Derivatives of 5-Amino-1,3,4-thiadiazol-2-ylphenol have demonstrated significant antimicrobial activities. A study synthesized various derivatives and evaluated their antibacterial and antifungal activities. These compounds showed notable activity against gram-positive bacteria like Staphylococcus aureus, gram-negative bacteria such as Escherichia coli, and fungi like Aspergillus niger (Hussain, Sharma, & Amir, 2008).
Anticancer and Antimicrobial Properties :
- Another study focused on the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, investigating their antiproliferative and antimicrobial properties. Some of these compounds showed high DNA protective ability against oxidative agents and strong antimicrobial activity against certain bacteria, along with potential cytotoxicity against cancer cell lines (Gür et al., 2020).
Applications in Photodynamic Therapy :
- A particular study synthesized new zinc phthalocyanine derivatives substituted with 1,3,4-thiadiazole compounds. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and are considered potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition :
- Derivatives of 1,3,4-thiadiazole, including those related to 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have been studied for their potential as corrosion inhibitors. Theoretical studies, including quantum chemical parameters and molecular dynamics simulations, have been conducted to predict the corrosion inhibition performances of these compounds on iron metal surfaces (Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The inhibition of urease by this compound can lead to a decrease in the pH level, affecting the survival of Helicobacter pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .
Biochemical Analysis
Biochemical Properties
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition is crucial for controlling the pH levels in certain biological systems and can be beneficial in treating infections caused by urease-producing bacteria.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with urease involves binding to the enzyme’s active site, resulting in enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage effects is crucial for determining the therapeutic window and safety margins of this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can inhibit enzymes involved in the urea cycle, leading to changes in the levels of urea and ammonia . Additionally, this compound can affect the flux of metabolites through different pathways, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. Understanding the subcellular localization is important for elucidating the precise mechanisms of action of this compound.
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDTOUWXDZDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419970 | |
Record name | 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59565-53-6 | |
Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59565-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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